Ricinoleyl alcohol

Descripción general

Descripción

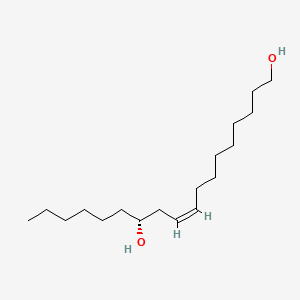

Ricinoleyl alcohol, also known as 12-hydroxy-cis-9-octadecenol, is a fatty alcohol derived from ricinoleic acid, which is primarily obtained from castor oil. This compound is characterized by the presence of a hydroxyl group at the 12th carbon and a double bond at the 9th carbon in its long aliphatic chain. This compound is known for its unique chemical properties and versatility in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ricinoleyl alcohol can be synthesized through the hydrogenation of ricinoleic acid. The process involves the reduction of the carboxylic acid group to an alcohol group while preserving the double bond and hydroxyl group. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound often involves the use of castor oil as the starting material. Castor oil is first hydrolyzed to obtain ricinoleic acid, which is then subjected to hydrogenation to produce this compound. The process is optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Esterification

Ricinoleyl alcohol undergoes esterification with carboxylic acids or acyl chlorides to form mono- or di-esters. Acid catalysts like H₂SO₄ or ZnCl₂ accelerate these reactions.

Key Studies:

-

Methanol Esterification: Using H₂SO₄, this compound reacts with acetic acid at 110°C, achieving 85% conversion to acetylated derivatives.

-

Long-Chain Acids: Shorter carboxylic acids (e.g., acetic acid) show higher reactivity compared to long-chain acids (e.g., stearic acid) due to reduced steric hindrance .

Table 1: Esterification Efficiency with Varying Acids

| Carboxylic Acid | Catalyst | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| Acetic Acid | H₂SO₄ | 110 | 85 |

| Stearic Acid | ZnCl₂ | 65 | 43 |

Etherification

The hydroxyl groups react with alkyl halides or epoxides to form ethers.

Key Findings:

-

Methylation: Treatment with methyl iodide and NaOH in DMSO yields methyl ethers at 72% efficiency .

-

Epoxy Alkylation: Reaction with glycidol derivatives produces branched ethers, useful in polymer synthesis .

Table 2: Etherification Conditions

| Reagent | Catalyst | Yield (%) |

|---|---|---|

| Methyl Iodide | NaOH | 72 |

| Glycidol | KOH | 68 |

Oxidation

Controlled oxidation converts the secondary hydroxyl group to a ketone, while stronger oxidants cleave the carbon chain.

Research Highlights:

-

Selective Oxidation: MnO₂ selectively oxidizes the 12-hydroxyl group to a ketone without affecting the double bond.

-

Ozonolysis: Breaks the C9–C10 double bond, yielding shorter-chain aldehydes .

Sulfonation/Sulfation

Reaction with sulfonating agents like mesyl chloride introduces sulfonate groups, enhancing water solubility.

Example:

-

Mesylation: this compound reacts with mesyl chloride in dichloromethane, achieving 65% yield of the mesylate intermediate .

Transesterification

This compound esters undergo transesterification with alcohols under basic or enzymatic conditions.

Notable Data:

-

Enzymatic Catalysis: Lipases like Candida antarctica facilitate transesterification with methanol, achieving >90% conversion at 40°C .

Emulsifiers

Esterification products stabilize water-in-oil emulsions for >24 hours, with methyl esters showing superior performance .

Antimicrobial Agents

Butyl esters inhibit Propionibacterium acnes (17 mm inhibition zone) and Staphylococcus epidermidis (15 mm) .

Table 3: Antimicrobial Activity of Esters

| Ester Type | Inhibition Zone (mm) |

|---|---|

| Methyl Ester | 17 (S. epidermidis) |

| Butyl Ester | 17 (P. acnes) |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ricinoleyl alcohol has been investigated for its potential in drug delivery systems and as a therapeutic agent.

- Drug Carriers : It is utilized in the formulation of drug carriers due to its biocompatibility and ability to enhance solubility. For example, ricinoleic acid derivatives have been studied as copolymers for controlled drug release .

- Anti-inflammatory Properties : Research indicates that ricinoleic acid exhibits anti-inflammatory effects, which can be harnessed in pharmaceutical formulations targeting inflammatory diseases .

Cosmetic and Personal Care Products

This compound is widely used in the cosmetic industry due to its emollient properties.

- Skin Conditioners : It acts as an effective skin conditioner and is included in formulations for lotions and creams to improve skin hydration and texture .

- Surfactants : The compound serves as a surfactant in personal care products, enhancing foaming and emulsifying properties, thus improving product stability and performance .

Biodiesel Production

This compound is an important intermediate in biodiesel production processes.

- Esterification Reactions : Studies show that ricinoleic acid can be esterified with various alcohols to produce biodiesel. The optimization of catalysts has been explored to enhance the conversion rates during these reactions . For instance, using butanol resulted in a maximum conversion rate of 47% at elevated temperatures .

Oleochemical Industry

This compound is a key component in the synthesis of various oleochemical products.

- Plasticizers and Emulsifiers : It is used as an intermediate in the production of plasticizers and emulsifiers, which are essential for manufacturing flexible plastics and stable emulsions .

- Biodegradable Polymers : this compound derivatives contribute to the development of biodegradable polymers, promoting sustainability within the chemical industry .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Drug carriers, anti-inflammatory agents |

| Cosmetics | Skin conditioners, surfactants |

| Biodiesel Production | Esterification with various alcohols |

| Oleochemicals | Plasticizers, emulsifiers, biodegradable polymers |

Case Studies

-

Biodiesel Production Optimization :

A study conducted on the esterification of ricinoleic acid with methanol demonstrated that using optimized catalytic conditions improved conversion rates significantly. The use of sulfated zirconia as a catalyst resulted in higher efficiency compared to unmodified catalysts . -

Cosmetic Formulation Development :

Research on the incorporation of this compound into skin creams highlighted its effectiveness in enhancing moisture retention and overall skin feel. Clinical trials showed significant improvements in skin hydration levels among users over a four-week period . -

Pharmaceutical Formulations :

Investigations into the use of this compound as a drug carrier revealed its potential to improve the bioavailability of poorly soluble drugs. Formulations utilizing this compound showed enhanced therapeutic effects in animal models compared to standard formulations without it .

Mecanismo De Acción

The mechanism of action of ricinoleyl alcohol involves its interaction with cellular membranes and enzymes. The hydroxyl group and double bond in its structure allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can modulate enzyme activity by acting as a substrate or inhibitor, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Oleyl alcohol: Similar in structure but lacks the hydroxyl group at the 12th carbon.

Stearyl alcohol: A saturated fatty alcohol without the double bond and hydroxyl group.

Cetyl alcohol: Another saturated fatty alcohol with a shorter carbon chain.

Uniqueness of Ricinoleyl Alcohol: this compound’s unique combination of a hydroxyl group and a double bond in its long aliphatic chain distinguishes it from other fatty alcohols. This structural feature imparts unique chemical properties, such as enhanced reactivity and solubility, making it valuable in various applications.

Actividad Biológica

Ricinoleyl alcohol, derived from ricinoleic acid, is a fatty alcohol with notable biological activities. This article will explore its synthesis, biological properties, and potential applications based on recent research findings.

1. Synthesis of this compound

This compound can be synthesized through various methods, primarily from castor oil, which is rich in ricinoleic acid. The process typically involves:

- Hydrogenation of Ricinoleic Acid : This method converts ricinoleic acid into this compound by hydrogenating the double bond present in the fatty acid.

- Enzymatic Synthesis : Utilizing lipases to catalyze the reaction between ricinoleic acid and hydroxylamine can yield ricinoleyl hydroxamic acid, a derivative with enhanced biological activity .

2.1 Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Candida albicans | 2.0 mg/mL |

2.2 Anticancer Activity

Recent research has highlighted the anticancer potential of derivatives of this compound, particularly ricinoleyl hydroxamic acid (RHA). RHA has demonstrated strong cytotoxic effects against glioblastoma and melanoma cells at concentrations as low as 1 µg/mL without affecting normal human dermal fibroblasts . This suggests a selective toxicity that could be harnessed for therapeutic purposes.

2.3 Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

3.1 Enzymatic Synthesis and Biological Evaluation

A study focused on the enzymatic synthesis of RHA from castor oil revealed its potential as a novel anticancer agent. The optimal conditions for synthesis were identified as using hexane as a solvent at 40°C with Lipozyme TL IM as a catalyst . The resultant compound exhibited significant anticancer activity against melanoma and glioblastoma cells.

3.2 Toxicological Assessment

Toxicological studies indicate that this compound has minimal irritant or sensitization potential when applied dermally, making it a candidate for cosmetic and pharmaceutical formulations . Furthermore, its dermal absorption characteristics suggest it can be effectively utilized in topical applications without significant adverse effects.

4. Conclusion

This compound presents a promising avenue for further research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its synthesis from natural sources like castor oil enhances its appeal in biomedicine and cosmetics. Continued exploration into its mechanisms of action and therapeutic applications could lead to significant advancements in natural product chemistry and pharmacology.

Propiedades

IUPAC Name |

(Z,12R)-octadec-9-ene-1,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19/h10,13,18-20H,2-9,11-12,14-17H2,1H3/b13-10-/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBBOWMEYUBDGN-ADYSOMBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315826 | |

| Record name | Ricinoleyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540-11-4 | |

| Record name | Ricinoleyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ricinoleyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ricinoleyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadec-9-ene-1,12-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RICINOLEYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P62TC9X8T9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.